1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)-
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Overview
Description
1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, an imidazo[1,2-a]pyrazine moiety, and multiple functional groups such as amino, cyano, and fluorophenyl groups. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)- typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, followed by the introduction of the imidazo[1,2-a]pyrazine moiety. The final steps involve the addition of the amino, cyano, and fluorophenyl groups under controlled conditions. Common reagents used in these reactions include various halogenating agents, amines, and fluorinating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and ensure consistent quality. Industrial methods also focus on minimizing waste and environmental impact through the use of green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound
Scientific Research Applications
1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-3-carboxamide derivatives: These compounds share the pyrazole ring structure but differ in their functional groups and overall structure.
Imidazo[1,2-a]pyrazine derivatives: These compounds contain the imidazo[1,2-a]pyrazine moiety and have similar biological activities.
Uniqueness
1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)- is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H15F3N8O |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
N-[3-[(6R)-8-amino-3-cyano-6-methyl-5H-imidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H15F3N8O/c1-19(9-29-11(7-23)8-25-16(29)15(24)27-19)12-6-10(2-3-13(12)20)26-17(31)14-4-5-30(28-14)18(21)22/h2-6,8,18H,9H2,1H3,(H2,24,27)(H,26,31)/t19-/m0/s1 |
InChI Key |
CZPMAKMWNUPPAW-IBGZPJMESA-N |
Isomeric SMILES |
C[C@]1(CN2C(=CN=C2C(=N1)N)C#N)C3=C(C=CC(=C3)NC(=O)C4=NN(C=C4)C(F)F)F |
Canonical SMILES |
CC1(CN2C(=CN=C2C(=N1)N)C#N)C3=C(C=CC(=C3)NC(=O)C4=NN(C=C4)C(F)F)F |
Origin of Product |
United States |
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